4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine

Drug Discovery Physicochemical Profiling Fluorine Chemistry

The regioisomerically pure 4,5-bis(pentafluoroethyl)pyridin-2-amine addresses the need for high-fluorine-content heterocyclic building blocks with defined substitution patterns. - High lipophilicity (cLogP ~3-4) and electron-deficiency enhance target binding in kinase pockets. - Unhindered 2-amine and activated 6-position enable divergent functionalization via SNAr or cross-coupling. - Supplied with >98% purity to ensure reproducibility, free from mono-substituted or 3,5-bis impurities.

Molecular Formula C9H4F10N2
Molecular Weight 330.13 g/mol
Cat. No. B12113068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
Molecular FormulaC9H4F10N2
Molecular Weight330.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
InChIInChI=1S/C9H4F10N2/c10-6(11,8(14,15)16)3-1-5(20)21-2-4(3)7(12,13)9(17,18)19/h1-2H,(H2,20,21)
InChIKeyQPKBISKQPDSRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine – Fluorinated Pyridine Building Block


4,5-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine (CAS 1246466-54-5) is a highly fluorinated heterocyclic amine bearing dual pentafluoroethyl (–C₂F₅) groups at the 4- and 5-positions of a pyridine ring. With a molecular formula of C₉H₄F₁₀N₂ and a molecular weight of 330.13 g·mol⁻¹, this compound is substantially more fluorinated and heavier than its mono‑pentafluoroethyl analogs . It belongs to the class of polyfluoroalkyl‑substituted 2‑aminopyridines, which are widely employed as building blocks for drug candidates, agrochemicals, and materials science owing to the unique electron‑withdrawing and lipophilic character imparted by the perfluoroalkyl chains [1].

Why Mono-Pentafluoroethyl and Regioisomeric Analogs Are Not Replacements


The position and number of pentafluoroethyl substituents on the 2‑aminopyridine scaffold profoundly modulate both electronic (σ‑withdrawing) and steric (bulk) properties. Replacing the 4,5‑bis(pentafluoroethyl) isomer with a mono‑substituted analog such as 5‑(pentafluoroethyl)pyridin‑2‑amine (C₇H₅F₅N₂, MW 212.12 g·mol⁻¹) halves the fluorine content and removes the vicinal –C₂F₅ interaction that significantly polarizes the ring [1]. Likewise, using a regioisomer such as 3,5‑bis(pentafluoroethyl)pyridin‑4‑amine (CAS 2088945-74-6, same molecular formula but different substitution pattern) alters the hydrogen‑bond donor/acceptor geometry of the 2‑amino group relative to the electron‑deficient ring . These differences directly impact biological target engagement, metabolic stability, and physicochemical properties; therefore, substituting one analog for another without experimental validation risks invalidating structure‑activity conclusions [2].

Quantitative Differentiation from Closest Analogs


Molecular Weight and Fluorine Content vs. Mono-Pentafluoroethyl Analogs

The target compound exhibits a molecular weight of 330.13 g·mol⁻¹ and contains ten fluorine atoms (C₉H₄F₁₀N₂), which is a 55.6% increase in mass and a doubling of fluorine count compared to the commonly used mono‑pentafluoroethyl analog 5‑(pentafluoroethyl)pyridin‑2‑amine (MW 212.12 g·mol⁻¹, C₇H₅F₅N₂) . The higher fluorine loading directly enhances the compound's lipophilicity (predicted logP increase of ~1.0–1.5 log units based on additive fragment contributions) and electron‑deficiency of the pyridine ring, factors critical for modulating blood‑brain barrier penetration and target‑binding affinity in central nervous system drug candidates [1].

Drug Discovery Physicochemical Profiling Fluorine Chemistry

Regioisomeric Electronic and Steric Differences

The 4,5‑substitution pattern places the two strongly electron‑withdrawing pentafluoroethyl groups in a vicinal arrangement on the pyridine ring, creating a unique electronic environment. In the 3,5‑bis isomer (CAS 2088945-74-6, C₉H₄F₁₀N₂, same MW 330.13), the –NH₂ group is at the 4‑position, flanked by –C₂F₅ groups at 3 and 5, which sterically shields the amine and alters its hydrogen‑bond geometry . In the 5,6‑bis isomer (CAS 1246466-88-5), the –C₂F₅ groups are adjacent but at positions that do not directly flank the 2‑amino substituent, resulting in a different electrostatic potential surface . These regioisomeric variations, despite identical molecular formulas, produce distinct reactivity profiles in nucleophilic aromatic substitution and Pd‑catalyzed cross‑coupling reactions, with the 4,5‑bis isomer offering an unencumbered 6‑position for further functionalization [1].

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Synthetic Yield and Purity in Ammonia-Assisted Fluoroalkylation

Patented methodology from Asahi Glass Co. demonstrates that pyridines can be fluoroalkylated with pentafluoroethyl iodide in high yields (≥60%) under ammonia atmosphere, whereas identical reactions conducted without ammonia gas produce yields of only 20–30% due to by‑product tar formation . This process advantage is directly relevant to the scalable procurement of 4,5‑bis(pentafluoroethyl)pyridin‑2‑amine, as the 4,5‑bis substitution pattern requires two sequential or simultaneous fluoroalkylation events bearing distinct selectivity challenges. The ammonia‑mediated protocol suppresses reductive deiodination and dipyridyl formation, enabling access to the desired bis‑substituted isomer with purity exceeding 99% after simple distillation [1]. In contrast, alternative synthetic routes (e.g., direct fluorination with F₂ or HF‑pyridine) often produce mixtures of regioisomers that are difficult to separate [2].

Process Chemistry Fluorination Synthetic Methodology

Lipophilicity and Hydrogen‑Bond Acceptor Capacity Differentiate Bis‑ from Mono‑Pentafluoroethyl Pyridines

Computed descriptors from PubChem indicate that 5‑(pentafluoroethyl)pyridin‑2‑amine has a topological polar surface area (TPSA) of 38.9 Ų and seven hydrogen‑bond acceptors (all five fluorines plus the pyridine nitrogen and amine lone pair) [1]. For 4,5‑bis(pentafluoroethyl)pyridin‑2‑amine, the addition of a second –C₂F₅ group increases the TPSA to an estimated ~58 Ų (based on additive fragment contributions) and the hydrogen‑bond acceptor count to 12, substantially altering its potential for passive membrane permeation and interactions with biological targets . This represents a class‑level inference: bis‑pentafluoroethyl pyridines consistently show higher logP (predicted range 3.0–4.0) compared to mono‑pentafluoroethyl analogs (predicted logP ~2.0–2.5), a parameter critical for optimizing compounds targeting intracellular or CNS targets [2].

ADME Drug-Likeness Physicochemical Properties

High-Value Research and Procurement Scenarios


Fragment-Based Discovery for Hydrophobic Kinase Pockets

The enhanced lipophilicity (predicted logP ~3.0–4.0) and electron‑deficient character of the bis‑pentafluoroethyl pyridine core make this compound an ideal fragment for targeting kinases or other proteins possessing deep hydrophobic pockets. Because the unsubstituted 6‑position remains available for further derivatization, medicinal chemists can use Suzuki, Sonogashira, or Buchwald–Hartwig couplings to elaborate the scaffold while retaining the favorable fluorine‑mediated interactions [1]. The 4,5‑substitution pattern ensures that the amine pharmacophore is not sterically hindered, unlike the 3,5‑bis isomer where flanking –C₂F₅ groups restrict hydrogen‑bonding accessibility [2].

Agrochemical Lead Optimization for Metabolic Stability

Fluorinated pyridines are established scaffolds in agrochemicals (e.g., sulfonylurea herbicides, insecticides). The high fluorine content of 4,5‑bis(pentafluoroethyl)pyridin‑2‑amine delays oxidative metabolism by cytochrome P450 enzymes, extending half‑life in plant and soil systems [1]. The increased molecular weight and polarity surface area relative to mono‑fluoroalkyl analogs also modulate soil mobility (Koc) and leaching potential, making it a valuable intermediate for designing environmentally persistent or rapidly degraded active ingredients depending on further functionalization [2].

¹⁸F-PET Tracer Precursor Development via Late-Stage Functionalization

The 6‑position of 4,5‑bis(pentafluoroethyl)pyridin‑2‑amine is electronically activated for nucleophilic aromatic substitution (SNAr) due to the meta‑directing, electron‑withdrawing effects of both –C₂F₅ groups [1]. This enables late‑stage introduction of radioactive halogens (e.g., ¹⁸F) or prosthetic groups for positron emission tomography (PET) imaging, leveraging the compound's inherent lipophilicity for blood‑brain barrier penetration and its metabolic stability for prolonged imaging windows [2]. The regioisomeric purity is critical in this application, as other bis‑substituted isomers would yield radiolabeled products with different biodistribution patterns.

Fluorinated Covalent Organic Frameworks and Metal-Organic Frameworks

The 2‑aminopyridine moiety of 4,5‑bis(pentafluoroethyl)pyridin‑2‑amine can serve as a ditopic ligand precursor for constructing porous frameworks. The electron‑withdrawing –C₂F₅ groups enhance the thermal and chemical stability of the resulting frameworks while the amine group provides a site for post‑synthetic modification or metal coordination [1]. Compared to non‑fluorinated 2‑aminopyridine linkers, the bis‑pentafluoroethyl derivative yields MOFs with superior hydrophobicity and CO₂/N₂ selectivity, as demonstrated for analogous perfluoroalkyl‑functionalized frameworks [2].

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